molecular formula C15H15N5O2S B4081230 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No. B4081230
M. Wt: 329.4 g/mol
InChI Key: MGBOPNNWOTVTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) and has shown promising results in preclinical studies.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce DNA damage and cell death in cancer cells, while having little effect on normal cells. It has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its potent and selective inhibition of PARP, which makes it a promising candidate for the treatment of cancer. However, its use in clinical trials is limited by its poor solubility and bioavailability.

Future Directions

For the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide include improving its solubility and bioavailability, as well as testing its efficacy in clinical trials. Other potential applications for PARP inhibitors such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide include the treatment of other diseases such as neurodegenerative disorders and inflammation.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of different cancer types. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapy, and has also been shown to induce cell death in cancer cells.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-13-18-19-15(23-13)17-12(21)7-8-20-9-16-11-6-4-3-5-10(11)14(20)22/h3-6,9H,2,7-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBOPNNWOTVTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 2
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

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